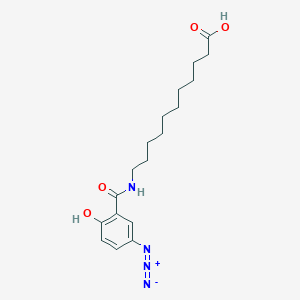

11-(5'-Azidosalicylamido)undecanoic acid

Description

11-(5'-Azidosalicylamido)undecanoic acid (CAS: 151059-75-5) is a chemically modified undecanoic acid derivative. Its structure consists of an 11-carbon saturated fatty acid backbone (C11:0) functionalized with a salicylamide moiety bearing an azide group at the 5' position of the aromatic ring (C₁₈H₂₆N₄O₄) . This compound is notable for its reactivity, particularly in bioorthogonal "click chemistry" applications, due to the azide group, which enables selective conjugation with alkynes or other functional groups .

Properties

CAS No. |

151059-75-5 |

|---|---|

Molecular Formula |

C18H26N4O4 |

Molecular Weight |

362.4 g/mol |

IUPAC Name |

11-[(5-azido-2-hydroxybenzoyl)amino]undecanoic acid |

InChI |

InChI=1S/C18H26N4O4/c19-22-21-14-10-11-16(23)15(13-14)18(26)20-12-8-6-4-2-1-3-5-7-9-17(24)25/h10-11,13,23H,1-9,12H2,(H,20,26)(H,24,25) |

InChI Key |

FEKPFLXOPXORSK-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])C(=O)NCCCCCCCCCCC(=O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])C(=O)NCCCCCCCCCCC(=O)O)O |

Other CAS No. |

151059-75-5 |

Synonyms |

11-(5'-azidosalicylamido)undecanoic acid 11-ASAUA |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Physicochemical Properties

- Solubility: Most undecanoic acid derivatives, including the azidosalicylamido variant, exhibit low aqueous solubility but dissolve in organic solvents like DMSO or ethanol .

- Reactivity: The azide group in the target compound offers unique reactivity compared to ethynyl (Analog 5) or thiol (mercapto) groups. For example, the mercapto derivative shows stronger binding to FabH (Kd ~1.2 µM) than capsaicinoids, suggesting superior enzyme inhibition .

Key Contrasts and Advantages

- Azide vs. Ethynyl : While both enable click chemistry, azides are more stable in biological systems, whereas ethynyl groups require copper catalysts for reactivity .

- Mercapto vs. Azide : The thiol group in the mercapto derivative provides stronger protein binding but lacks the modularity of azide-alkyne conjugation .

- FMOC-Protected Amine vs. Free Amine : FMOC groups enhance solubility and prevent undesired side reactions during synthesis compared to unprotected amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.